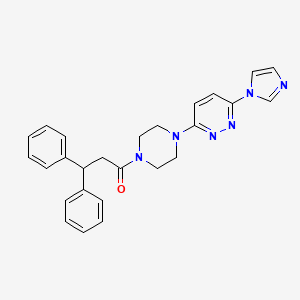

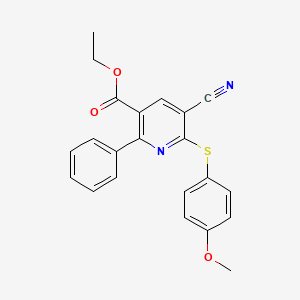

![molecular formula C7H4BrN3O2 B2403064 6-溴吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1956325-75-9](/img/structure/B2403064.png)

6-溴吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

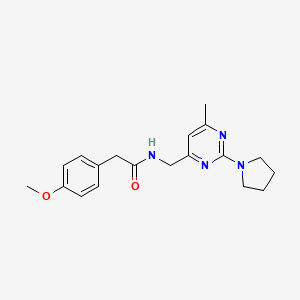

6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative . Pyridopyrimidines are important in organic chemistry and medicinal research due to their wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, cytokine and phosphodiesterase inhibitors, anticancer, anti-oxidant, and antidiarrheal agents .

Synthesis Analysis

The synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves several steps. Starting from 2-aminonicotinonitrile, the process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The use of microwave irradiation in the last two steps has been reported to improve yields and reduce the formation of undesirable by-products .Molecular Structure Analysis

The final structure of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is characterized by 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound is determined by X-ray diffraction . Density Functional Theory (DFT) using the B3LYP method and the 6-311G (2d, p) basis set further explores the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione include bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The use of microwave irradiation in the last two steps has been found to be beneficial for the preparation of the desired products .科学研究应用

- 研究人员探索了6-溴吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮衍生物的抗癌潜力。 这些化合物对癌细胞表现出细胞毒性作用,使其成为药物开发的有希望的候选者 .

- 吡啶并[3,2-d]嘧啶骨架已证明具有抗炎特性。 科学家正在研究6-溴吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮的衍生物作为潜在的抗炎剂 .

- 源自这种嘧啶骨架的化合物表现出抗菌作用。 研究人员研究其对细菌、真菌和其他病原体的功效 .

- 6-溴吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮衍生物可能充当磷酸二酯酶抑制剂。 这些酶在细胞信号通路中起着至关重要的作用,使其成为药物发现的相关靶点 .

- 吡啶并[3,2-d]嘧啶核心具有抗氧化特性。 科学家正在研究6-溴吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮衍生物是否可以保护细胞免受氧化应激 .

- 细胞因子在免疫反应中起着至关重要的作用。 研究人员正在探索这种化合物的衍生物是否可以调节细胞因子的产生,从而可能影响免疫相关疾病 .

抗癌特性

抗炎剂

抗菌活性

磷酸二酯酶抑制剂

抗氧化剂

细胞因子调节

这些应用突出了6-溴吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮衍生物在各个科学领域的通用性和潜在影响。 需要进一步的研究来完全揭示其作用机制和治疗潜力 . 如果您想了解更多有关任何特定应用的信息,请随时提问!

未来方向

The wide range of biological activities and the extensive application of pyrido[2,3-d]pyrimidine derivatives have aroused interest and inspired the synthesis of their novel analogs . Future research could focus on exploring the biological activities of these compounds and their potential applications in medicinal and pharmaceutical chemistry.

作用机制

Target of Action

Compounds bearing a pyrido[2,3-d]pyrimidine scaffold possess a wide range of biological properties . Some derivatives have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors , and others have shown to inhibit protein tyrosine kinases .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with its targets, potentially inhibiting their function and leading to downstream effects .

生化分析

Biochemical Properties

The 6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is known to interact with various enzymes and proteins. It has been reported to be a potent and highly selective inhibitor of tyrosine kinase . The nature of these interactions is often through binding at the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of 6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione on cells are diverse. It has been reported to have antiviral, antimicrobial, and anticancer activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of tyrosine kinase, inhibiting its function .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

属性

IUPAC Name |

6-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEHPMCHOILEKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=O)NC2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

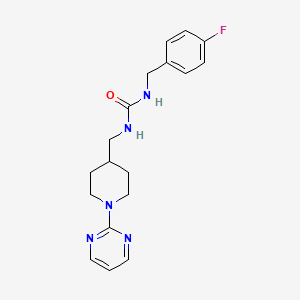

![(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B2402982.png)

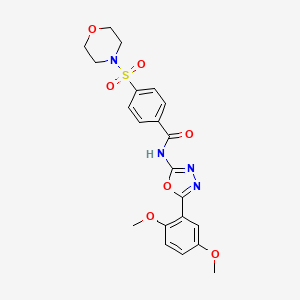

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)

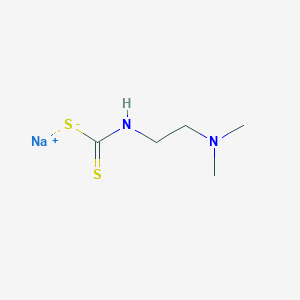

![2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402994.png)

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2402996.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)